1-fluoroethane-1-sulfonyl chloride
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Overview
Description
1-fluoroethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₂H₄ClFO₂S. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a sulfonyl chloride group and a fluorine atom, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-fluoroethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound under controlled conditions. The reaction typically proceeds as follows:
CH3CH2SO2Cl+HF→CH3CH2SO2F+HCl
Another method involves the direct fluorination of ethanesulfonyl chloride using elemental fluorine (F₂) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-fluoroethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Lewis acids or bases can be used to facilitate reactions.
Solvents: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and other sulfonyl derivatives, depending on the nucleophile and reaction conditions.
Scientific Research Applications
1-fluoroethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and fluorine groups into molecules, which can alter their chemical properties and reactivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs, particularly those that require sulfonyl fluoride moieties for their activity.
Industry: It is used in the manufacture of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-fluoroethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. The presence of the fluorine atom can influence the reactivity and stability of the compound, as well as the properties of the resulting products.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride (CH₃SO₂Cl): Similar in structure but lacks the fluorine atom, making it less reactive in certain contexts.
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): Contains three fluorine atoms, making it more reactive and often used in different applications.
Ethanesulfonyl Chloride (C₂H₅SO₂Cl): Similar to 1-fluoroethane-1-sulfonyl chloride but without the fluorine atom, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a sulfonyl chloride group and a fluorine atom. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electrophilic and fluorinating properties are desired.
Properties
CAS No. |
1780810-78-7 |
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Molecular Formula |
C2H4ClFO2S |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
1-fluoroethanesulfonyl chloride |
InChI |
InChI=1S/C2H4ClFO2S/c1-2(4)7(3,5)6/h2H,1H3 |
InChI Key |
KZGBSCMDAASZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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